Cas no 81363-76-0 (Propane-2-sulfonamide)

Propane-2-sulfonamide structure
Propane-2-sulfonamide structure
Propane-2-sulfonamide
81363-76-0
C3H9NO2S
123.17405962944
MFCD03550610
60326
3549191

Propane-2-sulfonamide Properties

Names and Identifiers

    • Propane-2-sulfonamide
    • 2-Propanesulfonamide
    • Isopropyl Sulphonamide
    • ISOPROPYLSULFONAMIDE
    • 2-sulfamylpropane
    • 1-methylethylsulfonamide
    • Isopropylsulphonamide
    • zlchem 43
    • isopropyl sulfonamide
    • PubChem16612
    • KSC447M9F
    • propane-2-sulfonic acid amide
    • dimethylmethanesulfonic acid amide
    • ZLB0030
    • SJMCLWCCNYAWRQ-UHFFFAOYSA-N
    • EBD47616
    • BCP25691
    • NE12518
    • Isopropyl sulphonamide
    • AKOS005137911
    • J-521568
    • Isopropylsulfonamide
    • CS-W005008
    • SY040953
    • SB75616
    • DTXSID80393543
    • MFCD03550610
    • A840110
    • 2-propanesulfonamide
    • 81363-76-0
    • EN300-57289
    • Z599618876
    • FT-0651799
    • SCHEMBL43258
    • BS-12733
    • Isopropanesulfonamide
    • Propan-2-sulfonamide
    • Propan-2-sulfonic acid amide
    • DB-075761
    • +Expand
    • MFCD03550610
    • SJMCLWCCNYAWRQ-UHFFFAOYSA-N
    • 1S/C3H9NO2S/c1-3(2)7(4,5)6/h3H,1-2H3,(H2,4,5,6)
    • O=S(C(C)C)(N)=O

Computed Properties

  • 123.0354g/mol
  • 0
  • -0.3
  • 1
  • 3
  • 1
  • 123.0354g/mol
  • 123.0354g/mol
  • 68.5Ų
  • 7
  • 130
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 1.46440
  • 68.54000
  • 1.461
  • 216.5°C at 760 mmHg
  • 84.7°C
  • 1.194

Propane-2-sulfonamide Security Information

Propane-2-sulfonamide Customs Data

  • 2935009090
  • China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

Propane-2-sulfonamide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0035IV-100mg
Isopropyl Sulphonamide
81363-76-0 98%
100mg
$4.00 2024-04-21
A2B Chem LLC
AB46327-100mg
Isopropylsulfonamide
81363-76-0 98%
100mg
$4.00 2024-04-19
Aaron
AR0035R7-100mg
Isopropyl Sulphonamide
81363-76-0 95%
100mg
$4.00
abcr
AB254359-1 g
Isopropylsulphonamide; .
81363-76-0
1g
€96.80 2023-04-27
Ambeed
A405585-100mg
Propane-2-sulfonamide
81363-76-0 98%
100mg
$5.0 2024-07-24
Apollo Scientific
OR17829-5g
Isopropylsulphonamide
81363-76-0 97+%
5g
£43.00 2024-05-23
Crysdot LLC
CD13004037-25g
Propane-2-sulfonamide
81363-76-0 98%
25g
$376 2024-07-18
Enamine
EN300-57289-0.05g
propane-2-sulfonamide
81363-76-0 95%
0.05g
$19.0 2023-05-03
eNovation Chemicals LLC
Y0982979-25g
Propane-2-sulfonamide
81363-76-0 95%
25g
$320
Fluorochem
230484-1g
Propane-2-sulfonamide
81363-76-0 95%
1g
£28.00 2022-02-28

Propane-2-sulfonamide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Water ;  30 min, 0 °C
Reference
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 min, rt
Reference
Mild and general method for the synthesis of sulfonamides
Ruano, Jose Luis Garcia; et al, Synthesis, 2008, (2), 311-319

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 2567792-04-3 Solvents: Tetrahydrofuran ;  rt → -78 °C; 18 h, -78 °C → rt
Reference
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO
Davies, Thomas Q. ; et al, Organic Letters, 2020, 22(24), 9495-9499

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  48 h, 22 psi, rt
Reference
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  rt → -50 °C; -50 °C; 5 min, -50 °C
1.2 -50 °C; 20 min, -50 °C
1.3 Reagents: Acetic acid Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  48 h, 22 psi, rt
Reference
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 min, rt
Reference
Mild and general method for the synthesis of sulfonamides
Ruano, Jose Luis Garcia; et al, Synthesis, 2008, (2), 311-319

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  overnight, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Water ;  30 min, 0 °C
Reference
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  48 h, 22 psi, rt
Reference
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  rt → -50 °C; -50 °C; 5 min, -50 °C
2.2 -50 °C; 20 min, -50 °C
2.3 Reagents: Acetic acid Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  48 h, 22 psi, rt
Reference
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  overnight, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Water ;  30 min, 0 °C
Reference
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Propane-2-sulfonamide Raw materials

Propane-2-sulfonamide Preparation Products

Propane-2-sulfonamide Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81363-76-0)Propane-2-sulfonamide
A840110
99%
25g
172.0